

Application Notes and Protocols for PIKfyve-IN-3 in In Vitro Studies

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Compound of Interest

Compound Name: PIKfyve-IN-3

Cat. No.: B12386440

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of **PIKfyve-IN-3**, a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). This document includes a summary of its biochemical and cellular activities, detailed protocols for key in vitro assays, and diagrams illustrating the relevant signaling pathway and experimental workflows.

Introduction

PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This signaling lipid plays a vital role in the regulation of endosomal trafficking, lysosome homeostasis, and autophagy.^[1]

Inhibition of PIKfyve disrupts these processes, leading to characteristic cellular phenotypes such as the formation of large cytoplasmic vacuoles and blockage of autophagic flux.^{[2][3]}

PIKfyve-IN-3 is a highly potent small molecule inhibitor of PIKfyve, demonstrating significant potential as a chemical probe for studying PIKfyve biology and as a starting point for therapeutic development.^[4]

Biochemical and Cellular Activity of PIKfyve-IN-3

PIKfyve-IN-3 exhibits high affinity and potent inhibitory activity against PIKfyve kinase. The following table summarizes the key quantitative data for **PIKfyve-IN-3** and other commonly used PIKfyve inhibitors for comparison.

Compound	Target	Assay Type	Potency (IC50/Kd/EC 50)	Cell Line	Reference
PIKfyve-IN-3 (L22)	PIKfyve	Binding Assay (Kd)	0.47 nM	-	[4]
PIKfyve-IN-3 (L22)	Cell Proliferation	CCK8 Assay (EC50)	17.53 nM	MDA-MB-231	
Apilimod	PIKfyve	In vitro Kinase Assay (IC50)	14 nM	-	
Apilimod	IL-12/IL-23 Inhibition	Cellular Assay (IC50)	1-2 nM	Human PBMCs	
YM-201636	PIKfyve	In vitro Kinase Assay (IC50)	33 nM	-	
WX8	Vacuolation	Cellular Assay	10-100 nM	U2OS	
WX8	LC3-II Accumulation	Cellular Assay	100-500 nM	U2OS	

Experimental Protocols

The following are detailed protocols for common in vitro experiments involving **PIKfyve-IN-3**.

In Vitro PIKfyve Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from established kinase assay procedures and can be used to determine the IC50 of **PIKfyve-IN-3** against recombinant PIKfyve.

Materials:

- Recombinant human PIKfyve enzyme

- PI(3)P:PS substrate
- **PIKfyve-IN-3**
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 96-well white opaque plates

Procedure:

- Prepare serial dilutions of **PIKfyve-IN-3** in DMSO, and then dilute further in kinase buffer.
- Add 5 µL of the diluted **PIKfyve-IN-3** or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 10 µL of recombinant PIKfyve enzyme (e.g., 2.5 ng) to each well.
- Add 5 µL of PI(3)P:PS substrate solution to each well.
- Initiate the reaction by adding 5 µL of ATP solution (final concentration, e.g., 10 µM).
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **PIKfyve-IN-3** relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of **PIKfyve-IN-3** on cell viability by quantifying ATP levels.

Materials:

- Human cancer cell line (e.g., MDA-MB-231, U2OS)
- Complete cell culture medium
- **PIKfyve-IN-3**
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well clear-bottom white plates

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **PIKfyve-IN-3** in complete cell culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of **PIKfyve-IN-3** or DMSO (vehicle control).
- Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the EC50 value.

Western Blot Analysis of Autophagy Markers (LC3-II Accumulation)

This protocol is used to assess the impact of **PIKfyve-IN-3** on the autophagic flux by measuring the accumulation of the autophagosome marker LC3-II.

Materials:

- Human cancer cell line (e.g., U2OS, HeLa)
- Complete cell culture medium
- **PIKfyve-IN-3**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-LC3B, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Protein electrophoresis and transfer equipment

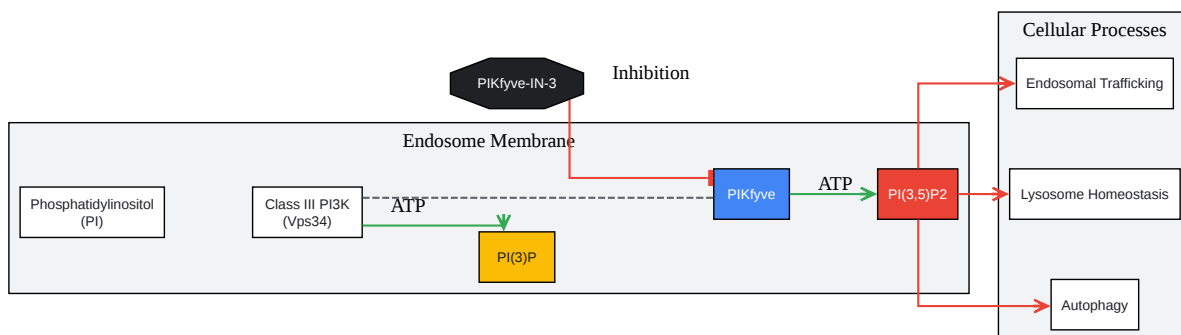
Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **PIKfyve-IN-3** (e.g., 10 nM, 100 nM, 500 nM) or DMSO for 4-24 hours.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.

- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Re-probe the membrane with an anti-β-actin antibody as a loading control.
- Quantify the band intensities for LC3-II and β-actin to determine the relative LC3-II accumulation.

Visualizations

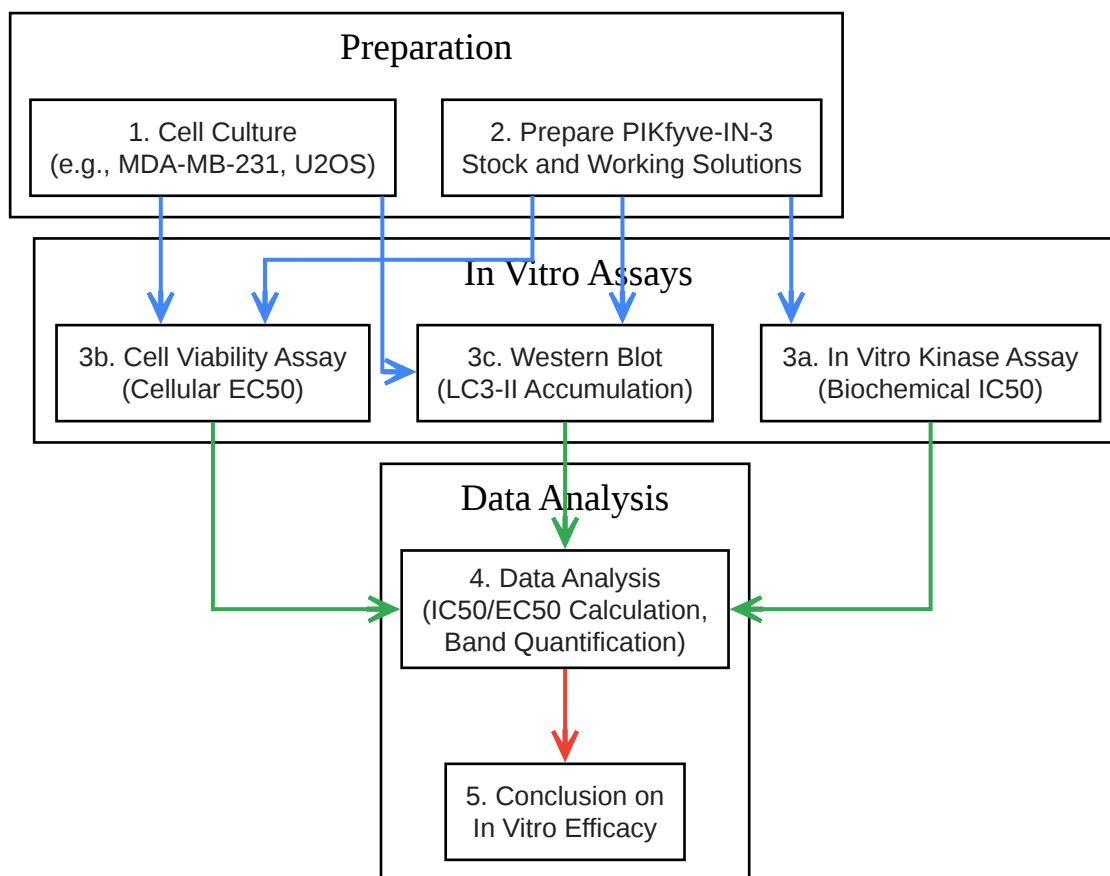
PIKfyve Signaling Pathway



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Caption: PIKfyve signaling pathway and its inhibition by **PIKfyve-IN-3**.

Experimental Workflow for In Vitro Analysis of PIKfyve-IN-3



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Caption: Workflow for evaluating **PIKfyve-IN-3**'s in vitro effects.

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